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Compound of Interest

Compound Name: Defactinib

Cat. No.: B1662816

Technical Support Center: Defactinib
Combination Therapy

This technical support center provides guidance for researchers, scientists, and drug
development professionals on adjusting Defactinib dosage in combination therapy studies.

Frequently Asked Questions (FAQSs)

Q1: What is the recommended starting dose of Defactinib in combination therapies?

Al: The starting dose of Defactinib can vary depending on the combination agent. In
combination with the RAF/MEK inhibitor avutometinib (VS-6766), a commonly used dose is 200
mg of Defactinib administered orally twice daily.[1][2] For a triple combination with
pembrolizumab and gemcitabine, a Phase | study determined the recommended Phase 2 dose
(RP2D) of Defactinib to be 400 mg twice daily.[3]

Q2: How is the Maximum Tolerated Dose (MTD) of Defactinib determined in combination
studies?

A2: The Maximum Tolerated Dose (MTD) is typically determined during Phase | dose-
escalation studies. A common approach is the "3+3 design".[3][4][5][6] This design involves
treating cohorts of three patients at escalating dose levels. The study proceeds to the next
higher dose if no dose-limiting toxicities (DLTs) are observed. If one patient experiences a DLT,
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three more patients are treated at the same dose level. The MTD is generally defined as the
dose level below the one where two or more patients in a cohort of three to six experience a
DLT.[3][4][5][6]

Q3: What are the most common adverse events observed with Defactinib combination
therapy?

A3: Common adverse events are often related to the combination agent. When combined with
a RAF/MEK inhibitor like avutometinib, frequently reported toxicities include rash, elevated
creatine phosphokinase (CPK), increased AST/ALT, hyperbilirubinemia, and nausea.[7][8] In
combination with paclitaxel, treatment-related grade 3 toxicities have included neutropenia,
hyperbilirubinemia, thrombocytopenia, anemia, leukopenia, nausea, vomiting, and increased
alanine aminotransferase.[3]

Q4: How should I adjust the Defactinib dose in response to toxicities?

A4: Dose adjustments for Defactinib are dependent on the type and severity of the toxicity. For
grade 3 or 4 non-hematological adverse events, a dose reduction from 400 mg twice daily to
200 mg twice daily has been implemented in studies.[5] In combination with avutometinib, the
recommended first dose reduction for Defactinib is to 200 mg orally once a day. If a patient is
unable to tolerate this reduced dose, permanent discontinuation of both drugs is
recommended.[9] For specific toxicities like rash or increased CPK, there are detailed
guidelines for holding, reducing, or discontinuing treatment based on the grade of the adverse
event.[2]

Troubleshooting Guides
Managing Dermatologic Toxicities (Acnheiform Rash)

Issue: A patient in your study has developed an acneiform rash.
Solution:

» Grading: First, grade the severity of the rash using the National Cancer Institute's Common
Terminology Criteria for Adverse Events (CTCAE).[10][11][12][13]

e Management by Grade:
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[e]

Grade 1: Papules and/or pustules covering <10% of Body Surface Area (BSA).

» Action: Consider prophylactic measures like skin moisturizers and sun avoidance.[14]
For symptomatic relief, topical corticosteroids can be used.[15][16]

o

Grade 2: Papules and/or pustules covering 10-30% of BSA.

= Action: Continue with topical corticosteroids. If the rash is intolerable, a dose reduction
of Defactinib may be necessary.[9] Oral antibiotics like doxycycline or minocycline have
been shown to reduce rash severity.[15]

o

Grade 3: Papules and/or pustules covering >30% of BSA with moderate to severe
symptoms.

= Action: Withhold Defactinib therapy. Once the toxicity resolves to Grade 1 or less,
treatment can be resumed at a reduced dose.[9]

o

Grade 4: Life-threatening consequences.

» Action: Permanently discontinue Defactinib therapy.[9][14]

Managing Ocular Toxicities

Issue: A patient is experiencing visual changes or eye discomfort.
Solution:

o Immediate Assessment: Promptly refer the patient to an ophthalmologist for a
comprehensive examination.[17]

» Baseline and Follow-up Examinations:

o Baseline: A baseline ophthalmic examination, including a slit-lamp examination, should be
conducted before initiating therapy.[9]

o Follow-up: Regular follow-up exams should be scheduled, especially if symptoms arise.
[18][19]
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e Specific Management:

o Blurred Vision: If the Best Corrected Visual Acuity (BCVA) is worse than baseline but no
worse than 20/200, withhold therapy until it resolves. If BCVA is 20/200 or worse, withhold
therapy and resume at a reduced dose upon resolution.[2]

o Conjunctivitis: For moderate to severe cases, withhold therapy and resume at the same or
a reduced dose upon resolution, depending on the severity.[2]

o Keratitis: Management depends on the severity, ranging from holding therapy to
permanent discontinuation in cases of corneal perforation.[2]

Data Presentation

Table 1. Defactinib Dosage in Combination Therapy Studies

Combination

Defactinib Dose Dosing Schedule Study Phase
Agent(s)
Avutometinib (VS- 3 weeks on, 1 week

200 mg BID Phase 1/2
6766) off
Avutometinib (VS- 3 weeks on, 1 week

400 mg BID Phase 1 (Intolerable)
6766) off
Pembrolizumab + )

o 400 mg BID Continuous Phase 1

Gemcitabine
Paclitaxel 400 mg BID Continuous Phase 1/1b

BID = twice daily

Table 2: Common Toxicities and Recommended Dose Adjustments for Defactinib
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Adverse Event Grade Recommended Action

Acneiform Rash Grade 2 (intolerable) Reduce Defactinib dose.[9]

Withhold Defactinib; resume at
Grade 3 a reduced dose upon

resolution.[9]

Permanently discontinue

Grade 4 o
Defactinib.[9]
Withhold Defactinib; resume at
Increased CPK Grade 3 the same dose if it improves to
<Grade 1 within 3 weeks.[2]
Withhold Defactinib; resume at
Grade 4 a reduced dose if it improves
to <Grade 1 within 3 weeks.[2]
Withhold Defactinib; resume at
Blurred Vision BCVA 20/200 or worse a reduced dose upon
resolution.[2]
Withhold Defactinib; resume at
Other Non-hematological AEs Grade 3 (second occurrence) a reduced dose upon
resolution.[2]
Permanently discontinue
Grade 4

Defactinib.[2]

Experimental Protocols
3+3 Dose Escalation Experimental Design

This protocol outlines the steps for a standard 3+3 dose escalation study to determine the MTD
of Defactinib in a new combination therapy.

Objective: To determine the highest dose of Defactinib in combination with a new agent that
can be given without unacceptable side effects.

Methodology:
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o Establish Dose Levels: Define a series of increasing dose levels for Defactinib based on
preclinical data.

e Cohort 1: Enroll a cohort of 3 patients at the lowest dose level.

o Observation Period: Monitor patients for a predefined period (typically the first cycle of
treatment) for the occurrence of Dose-Limiting Toxicities (DLTS).

e Decision Rules:

o 0 of 3 patients with DLT: Escalate to the next higher dose level and enroll a new cohort of
3 patients.[3][4]

o 1 of 3 patients with DLT: Expand the current dose level by enrolling an additional 3
patients.[3][4]

» |f 1 of 6 patients experiences a DLT, escalate to the next dose level.

» |f >2 of 6 patients experience a DLT, the MTD has been exceeded. The MTD is the
previous dose level.

o >2 of 3 patients with DLT: The MTD has been exceeded. The MTD is the previous dose
level.[3]

o MTD Determination: The MTD is the highest dose level at which <1 of 6 patients experiences
aDLT.

Protocol for Assessment of Acheiform Rash

Objective: To systematically assess and grade the severity of acneiform rash in patients
receiving Defactinib combination therapy.

Methodology:

o Baseline Assessment: Before initiating treatment, perform a thorough skin examination and
document any pre-existing dermatologic conditions.
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» Patient Education: Inform patients about the risk of rash and the importance of reporting any
skin changes promptly. Advise on prophylactic measures such as using moisturizers and
avoiding sun exposure.[14]

o Follow-up Assessment: At each study visit, perform a full-body skin examination.

e Grading: Grade the rash according to the NCI CTCAE v4.0 criteria for "Rash acneiform".[10]
[12]

o Grade 1: Papules and/or pustules covering <10% BSA.
o Grade 2: Papules and/or pustules covering 10-30% BSA.

o Grade 3: Papules and/or pustules covering >30% BSA with moderate or severe

symptoms.
o Grade 4: Life-threatening consequences; urgent intervention indicated.
o Grade 5: Death.

o Documentation: Document the grade, location, and percentage of BSA affected at each
assessment.

Mandatory Visualizations
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Caption: FAK and RAF/MEK signaling pathways and points of inhibition.
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Caption: Workflow for a 3+3 dose escalation study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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